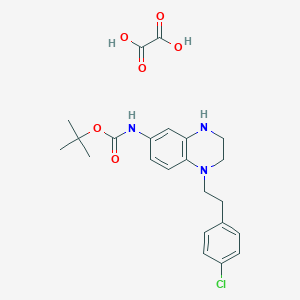

tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate

Description

tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate is a carbamate derivative featuring a 1,2,3,4-tetrahydroquinoxaline core substituted with a 4-chlorophenethyl group and a tert-butyl carbamate moiety, paired with an oxalate counterion. This compound is hypothesized to serve as a pharmaceutical intermediate, leveraging the tetrahydroquinoxaline scaffold—a structure known for its bioactivity in neurotransmitter receptor modulation (e.g., GABA or glutamate receptors) . The oxalate salt form enhances solubility and stability, common in drug formulation.

Properties

Molecular Formula |

C23H28ClN3O6 |

|---|---|

Molecular Weight |

477.9 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-quinoxalin-6-yl]carbamate;oxalic acid |

InChI |

InChI=1S/C21H26ClN3O2.C2H2O4/c1-21(2,3)27-20(26)24-17-8-9-19-18(14-17)23-11-13-25(19)12-10-15-4-6-16(22)7-5-15;3-1(4)2(5)6/h4-9,14,23H,10-13H2,1-3H3,(H,24,26);(H,3,4)(H,5,6) |

InChI Key |

SWJHRUGHVWIWAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CCN2)CCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate generally involves:

- Construction of the tetrahydroquinoxaline core.

- Introduction of the 4-chlorophenethyl substituent.

- Protection of the amine group as a tert-butyl carbamate.

- Formation of the oxalate salt to improve stability and solubility.

Stepwise Preparation

Formation of the Tetrahydroquinoxaline Core

- The tetrahydroquinoxaline moiety is synthesized typically by the condensation of o-phenylenediamine derivatives with appropriate diketones or ketoesters under acidic or neutral conditions.

- Hydrogenation or reduction steps may be applied to saturate the quinoxaline ring to the tetrahydro form.

Protection with tert-Butyl Carbamate

- The free amine group is protected by reaction with di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This step yields the tert-butyl carbamate derivative, increasing the compound’s stability and facilitating purification.

Formation of the Oxalate Salt

- The tert-butyl carbamate compound is reacted with oxalic acid in a suitable solvent (e.g., ethanol, ethyl acetate) to form the oxalate salt.

- Salt formation improves the compound’s crystallinity, handling, and possibly bioavailability.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| Tetrahydroquinoxaline synthesis | o-Phenylenediamine + diketone, reflux in ethanol or acetic acid | Acidic or neutral media; 4-12 hours | 70-85% (typical) |

| 4-Chlorophenethyl substitution | 4-Chlorophenethyl bromide, K$$2$$CO$$3$$, DMF, 50-80 °C | Controlled alkylation; inert atmosphere preferred | 60-75% |

| Boc protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0-25 °C | Stirring 2-4 hours; base scavenges HCl | 85-95% |

| Oxalate salt formation | Oxalic acid, ethanol, room temperature to reflux | Crystallization upon cooling | 80-90% |

Research Findings and Optimization Notes

- Neutral Reagent Use: Recent patent literature emphasizes using neutral forms of reagents rather than salts to avoid high viscosity and solidification during synthesis, leading to improved yields and purities (up to 93%).

- Solvent Selection: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide, and ethers like tetrahydrofuran are preferred for alkylation and protection steps to enhance solubility and reaction rates.

- Base Selection: Tertiary amines (e.g., triethylamine) are commonly used for Boc protection and neutralization during salt formation, balancing reaction speed and minimizing side reactions.

- Temperature Control: Maintaining reaction temperatures between 0-60 °C is critical to control reaction kinetics and prevent decomposition or side product formation.

- Industrial Scale Considerations: The avoidance of high viscosity reaction mixtures facilitates stirring and scalability, which is crucial for industrial synthesis.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| Tetrahydroquinoxaline synthesis | o-Phenylenediamine, diketone | Reflux in ethanol/acetic acid | Formation of tetrahydroquinoxaline core | 70-85 |

| 4-Chlorophenethyl substitution | 4-Chlorophenethyl bromide, K$$2$$CO$$3$$, DMF | 50-80 °C, inert atmosphere | Alkylated intermediate | 60-75 |

| Boc protection | Di-tert-butyl dicarbonate, triethylamine | 0-25 °C, 2-4 hours | tert-Butyl carbamate derivative | 85-95 |

| Oxalate salt formation | Oxalic acid, ethanol | Room temp to reflux | Crystallized oxalate salt | 80-90 |

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural complexity distinguishes it from simpler carbamates. Below is a comparative analysis:

Table 1: Structural Comparison

Key Observations :

- The target compound’s molecular weight is nearly double that of tert-butyl (4-chlorophenethyl)carbamate due to the tetrahydroquinoxaline core and oxalate salt.

- The oxalate counterion introduces additional polarity, likely improving aqueous solubility compared to the free base or non-salt analogs.

Table 2: Physicochemical Properties

Key Observations :

- The 4-chlorophenethyl group increases lipophilicity (LogP ~2.8–3.5), favoring membrane permeability.

- The oxalate salt may improve solubility relative to hydrochloride or free-base forms, though exact data are lacking.

Pharmacological Activity :

- Target Compound: No direct activity data are available. Tetrahydroquinoxaline derivatives often exhibit affinity for ionotropic receptors (e.g., NMDA or GABA receptors) .

- Example Quinoxaline Analogs: IC₅₀ values in the nanomolar range for GABA_A receptors in preclinical studies.

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate is a carbamate derivative that incorporates a tetrahydroquinoxaline moiety. The presence of a chlorophenethyl group suggests potential interactions with biological targets, particularly in the central nervous system.

While specific studies on this compound may be limited, compounds with similar structures have been investigated for their biological activities. The tetrahydroquinoxaline scaffold is known for its neuroactive properties, often acting on neurotransmitter systems such as:

- Dopaminergic System : Compounds with this structure may modulate dopamine receptors, which could influence mood and cognition.

- Serotonergic System : Similar compounds have shown activity at serotonin receptors, potentially affecting anxiety and depression.

Biological Activities

Research on related compounds indicates several potential biological activities:

- Antidepressant Effects : Some tetrahydroquinoxaline derivatives have demonstrated antidepressant-like effects in animal models.

- Antinociceptive Activity : Certain derivatives exhibit pain-relieving properties, suggesting potential applications in pain management.

- Neuroprotective Effects : Compounds in this class may protect neuronal cells from damage due to oxidative stress.

Data Table of Related Compounds

Case Studies

- Antidepressant Activity : A study evaluated the effects of tetrahydroquinoxaline derivatives on behavior in mice subjected to stress tests. Results indicated significant reductions in depressive-like behaviors compared to controls.

- Pain Management : Research into similar carbamate compounds revealed that they could inhibit pain pathways in rodent models, suggesting a mechanism involving opioid receptor modulation.

- Neuroprotection : Investigations into neuroprotective effects highlighted that certain derivatives could reduce neuronal apoptosis induced by oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.